4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine
Description
Systematic Nomenclature and Molecular Formula Analysis
The compound 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a fused heterocyclic system comprising a thiophene ring fused to a dihydropyrimidine moiety. Its systematic IUPAC name, This compound , reflects the positions of the chlorine substituent and the hydrogenated pyrimidine ring. The molecular formula is C₆H₅ClN₂S , with a molecular weight of 172.64 g/mol . Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 53826-89-4 |
| SMILES Notation | ClC1=C2C(CSC2)=NC=N1 |
| InChI Key | WYEUXQBLKOGGPZ-UHFFFAOYSA-N |
| Exact Mass | 171.9862 Da |
The thienopyrimidine core features a sulfur atom in the thiophene ring and two nitrogen atoms in the pyrimidine ring, with the chlorine atom at position 4 contributing to its electrophilic reactivity.
Crystallographic Data and Three-Dimensional Conformational Studies
While experimental X-ray crystallographic data for this compound remains limited, computational models and analogous structures provide insights. The fused bicyclic system adopts a planar conformation, with the thiophene and pyrimidine rings sharing a common plane. The 5,7-dihydro designation indicates partial saturation of the pyrimidine ring, reducing aromaticity and increasing flexibility compared to fully aromatic analogs.
Key bond lengths and angles derived from density functional theory (DFT) calculations include:
- C-Cl bond length : ~1.73 Å (consistent with aryl chlorides)
- C-S bond in thiophene : ~1.71 Å
- Dihedral angle between rings : <5° (planar conformation)
The 3D structure reveals a boat-like conformation for the dihydropyrimidine ring, stabilized by intramolecular non-covalent interactions between the sulfur atom and adjacent hydrogens.
Spectroscopic Characterization (IR, NMR, UV-Vis, Mass Spectrometry)
Infrared (IR) Spectroscopy
The IR spectrum (theoretical) predicts key absorptions:
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR shifts (DMSO-d₆):
- H-6 (thiophene) : δ 7.25–7.35 ppm (doublet, J = 5.4 Hz)
- H-2/H-8 (dihydropyrimidine) : δ 3.95–4.10 ppm (multiplet)
- NH protons : Not observed due to rapid exchange
¹³C NMR predictions:
Computational Chemistry Insights (DFT Calculations, Molecular Orbital Analysis
DFT studies (B3LYP/6-311+G(d,p)) reveal:
Frontier Molecular Orbitals
| Orbital | Energy (eV) | Contributing Atoms |
|---|---|---|
| HOMO | -6.12 | Thiophene S, Pyrimidine N |
| LUMO | -1.89 | Pyrimidine ring, C-Cl bond |
The small HOMO-LUMO gap (4.23 eV ) suggests high reactivity, particularly at the C-4 chlorine site.
Natural Bond Orbital (NBO) Analysis
- Hyperconjugation : Stabilization of the thiophene ring via σ→π* interactions (C-S→C-C)
- Charge distribution : Cl atom carries a partial charge of -0.32 e, while adjacent carbons are δ+
These computational insights align with observed reactivity in Suzuki-Miyaura couplings and nucleophilic substitutions at C-4.
Properties
IUPAC Name |
4-chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2S/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEUXQBLKOGGPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CS1)N=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80671979 | |
| Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53826-89-4 | |
| Record name | 4-Chloro-5,7-dihydrothieno[3,4-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80671979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Similar compounds have been identified as potent inhibitors of 3-phosphoinositide-dependent kinase 1 (pdk1), a crucial target in cancer therapy.
Mode of Action
It is known that the compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and suzuki coupling reactions.
Biochemical Pathways
Compounds with similar structures have been found to inhibit pdk1, which plays a crucial role in the pi3k/akt signaling pathway, a key pathway in cell survival and proliferation.
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown.
Result of Action
Similar compounds have shown potential in cancer therapy due to their inhibitory effects on pdk1.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine. For instance, it exhibits stability under normal temperature and humidity conditions but may decompose in the presence of strong acids or alkalis. Proper storage is essential, and it should be kept in a cool, dry, and well-ventilated area, away from heat sources and oxidants.
Biological Activity
4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thieno-pyrimidine scaffold with a chlorine atom at the 4-position. This unique structure contributes to its reactivity and biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Activity
The compound has been investigated for its anticancer properties. Studies demonstrate that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in MCF-7 breast cancer cells, treatment with this compound resulted in a marked increase in apoptotic cells, indicating its potential as an anticancer therapeutic .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to inhibit certain enzymes involved in cell signaling pathways critical for cancer cell survival and proliferation. This inhibition can lead to decreased tumor growth and increased apoptosis in cancer cells .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of this compound on MCF-7 cells:
- Treatment Duration : 48 hours
- Apoptosis Rate : Increased from 0.44% (control) to 12.62% (early apoptosis) and from 0.17% to 19.11% (late apoptosis).
- Cell Cycle Arrest : Significant arrest at the G2/M phase was observed.
These findings underscore the compound's potential as a lead candidate for further development in cancer therapeutics .
Comparative Analysis with Related Compounds
This compound can be compared with similar compounds such as 2-Methyl-5,7-dihydrothieno[3,4-D]pyrimidine. The presence of both chlorine and methyl groups in the structure of this compound enhances its pharmacokinetic properties compared to its analogs. This unique combination may contribute to its selective activity against specific biological targets.
Scientific Research Applications
Antiviral Activity
HIV-1 Inhibition
Recent studies have highlighted the potential of thieno[3,4-D]pyrimidine derivatives, including 4-chloro-5,7-dihydrothieno[3,4-D]pyrimidine, as novel non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1. These compounds have demonstrated exceptional potency against various HIV-1 strains, including those resistant to existing treatments. For instance, certain derivatives exhibited EC50 values ranging from 0.9 to 8.4 nM against NNRTI-resistant strains, significantly outperforming etravirine (ETV), a standard treatment .
Mechanism of Action
The mechanism by which these compounds exert their antiviral effects involves binding to the reverse transcriptase enzyme, thus inhibiting viral replication. Structural modifications have been shown to enhance solubility and bioavailability, making these compounds promising candidates for further development in HIV therapy .
Cancer Therapeutics
Epidermal Growth Factor Receptor Inhibition
Another area of application for thieno[3,4-D]pyrimidine derivatives is in the inhibition of the epidermal growth factor receptor (EGFR), which plays a crucial role in the proliferation of cancer cells. Certain synthesized derivatives have shown potent anti-proliferative activities against cancer cell lines such as A549 (lung cancer) and HCT-116 (colon cancer). One notable compound achieved an IC50 value of 0.016 µM against wild-type EGFR and demonstrated activity against mutant forms as well .
Synthetic Intermediates in Drug Development
Key Intermediate in Pharmaceutical Synthesis
this compound serves as an important synthetic intermediate in the preparation of various active pharmaceutical ingredients (APIs). Its derivatives are utilized in the synthesis of drugs targeting inflammatory diseases and cancers. The compound's structural features facilitate the design of new molecules with enhanced therapeutic profiles .
Structure-Activity Relationship Studies
Optimization of Drug Candidates
Research into the structure-activity relationships (SAR) of thieno[3,4-D]pyrimidine derivatives has led to insights that optimize their efficacy and safety profiles. Modifications to the core structure have been systematically explored to enhance antiviral potency while minimizing cytotoxicity. This iterative process is critical for developing next-generation therapeutics that can effectively combat resistant strains of viruses and cancer cells .
Summary Table: Applications of this compound
| Application Area | Details | Key Findings |
|---|---|---|
| Antiviral Activity | NNRTI for HIV-1 | EC50 values: 0.9–8.4 nM against resistant strains |
| Cancer Therapeutics | EGFR inhibition | IC50: 0.016 µM against wild-type EGFR |
| Synthetic Intermediates | Key intermediate for various APIs | Facilitates synthesis of drugs targeting inflammation |
| Structure-Activity Studies | Optimization through SAR studies | Enhancements in potency and reduction in cytotoxicity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 4-Chloro-5,7-dihydrothieno[3,4-D]pyrimidine with structurally related derivatives, focusing on substituent effects, molecular properties, and applications:
Key Comparative Insights
Substituent Effects on Reactivity: The chlorine substituent in this compound enhances electrophilic reactivity compared to the methyl group in its 2-methyl analog. This makes the 4-chloro derivative more suitable for nucleophilic substitution reactions in drug synthesis . The 2,4-dichloro analog exhibits higher molecular weight (207.08 vs. ~174.62) and likely greater lipophilicity, impacting solubility and bioavailability .
Applications: The 2-methyl derivative is approved for use as a flavoring agent (FEMA No. 3338), with JECFA safety evaluations supporting its low toxicity profile . Dichloro derivatives are prioritized in life science research due to their versatility as intermediates, though their environmental persistence requires careful handling .
Toxicity and Safety: Chlorinated analogs (e.g., 4-chloro, 2,4-dichloro) lack comprehensive toxicity data, unlike the 2-methyl variant, which has undergone subacute testing in rats .
Preparation Methods
Annulation via Vicinal Amino Ester Thiophene Derivatives
Thiophene compounds with vicinal amino and ester groups are valuable synthons for thienopyrimidine synthesis. The key step involves cyclization through reaction with reagents like isocyanates or formamide to form the pyrimidine ring fused to the thiophene.
- Reaction with Isocyanates/Isothiocyanates : Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylates have been reacted with N-ethylisocyanate, followed by cyclization under ethanolic sodium hydroxide reflux, yielding thieno[2,3-d]pyrimidine derivatives with keto or thioxo functionalities.
- Example : Treatment of 5b (a thiophene amino ester) with p-chlorophenyl isocyanate at elevated temperature (120°C), followed by cyclization with aqueous potassium hydroxide, yields 3-(4-chlorophenyl)-2-hydroxy-5,6,7,8-tetrahydro-benzo[b]thieno[2,3-d]pyrimidin-4-one. This method can be adapted to synthesize 4-chloro substituted derivatives by selecting appropriate isocyanate reagents and reaction conditions.
Cyclization Using Formamide
Formamide serves as a one-carbon source to facilitate ring closure forming the pyrimidine ring:
- Procedure : Reaction of amino-substituted thiophene derivatives with formamide under reflux or room temperature conditions leads to the formation of dihydrothienopyrimidine carboxamide derivatives.
- Yields : Such reactions typically proceed with moderate to good yields (e.g., 70-80%) and provide a route to 4-hydroxy or 4-chloro substituted thienopyrimidines depending on starting materials.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | Ethanol, methanol, dichloromethane, or formamide | Choice depends on reagent solubility |
| Temperature | Reflux (80-120°C) or room temperature | Higher temps favor cyclization |
| Reaction Time | 1.5 to 24 hours | Longer times improve yield but risk side reactions |
| Base for Cyclization | Sodium hydroxide, potassium hydroxide | Used to promote ring closure |
| Reagents | Isocyanates, isothiocyanates, formamide | Determines substitution pattern |
Summary Table of Preparation Routes
| Method | Starting Material | Key Reagents | Product Type | Yield Range | References/Remarks |
|---|---|---|---|---|---|
| Annulation via Isocyanate | Amino ester thiophene derivatives | Isocyanates (e.g., p-chlorophenyl isocyanate) | 4-chloro substituted thienopyrimidines | 70-85% | Cyclization with KOH after reaction |
| Cyclization with Formamide | Amino thiophene derivatives | Formamide | Dihydrothienopyrimidine carboxamides | 70-80% | Mild conditions, room temp or reflux |
| Thiourea Addition + Cyclization | Amino ester thiophenes + isothiocyanates | Isothiocyanates, K2CO3 base | Thioxo-thienopyrimidine derivatives | 75-80% | Microwave irradiation can enhance yield |
Research Findings and Notes
- The annulation of the pyrimidine ring on the thiophene nucleus is the most straightforward and commonly used approach for synthesizing this compound and related derivatives.
- Use of isocyanates and isothiocyanates allows for introduction of various substituents at the 4-position, including chloro groups, which are critical for biological activity.
- Microwave irradiation has been reported to improve yields and reduce reaction times in the synthesis of thienopyrimidines, particularly in the formation of thiourea intermediates.
- The choice of base and solvent during cyclization is crucial to avoid side reactions and to optimize yields.
- The reaction temperature and time must be carefully controlled to maximize product formation while minimizing decomposition or polymerization.
Q & A
Q. How are in vivo efficacy studies designed for Chagas disease models?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
